2-(5-methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
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Overview
Description
The compound “2-(5-methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and a quinoline ring . These functional groups are common in many pharmaceuticals and could potentially have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings . These rings could potentially participate in various types of intermolecular interactions, which could affect the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing furan, thiazole, and quinoline rings are known to undergo a variety of chemical reactions. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group . For example, it might have a relatively high boiling point due to the presence of polar functional groups, and it might be soluble in polar solvents.Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-7-16(23-11)15-10-13(12-4-2-3-5-14(12)20-15)17(22)21-18-19-8-9-24-18/h2-10H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBVKALIHUDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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